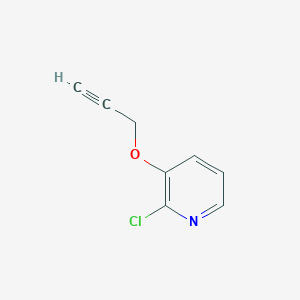

2-Chloro-3-(prop-2-yn-1-yloxy)pyridine

Description

2-Chloro-3-(prop-2-yn-1-yloxy)pyridine is a pyridine derivative characterized by a chloro substituent at the 2-position and a propargyl ether (prop-2-yn-1-yloxy) group at the 3-position. This compound belongs to a class of heterocyclic aromatic molecules widely utilized in pharmaceutical and agrochemical synthesis due to their structural versatility and reactivity. The propargyl ether moiety introduces alkyne functionality, enabling click chemistry applications, while the chloro group enhances electrophilicity, facilitating nucleophilic substitution reactions.

Properties

Molecular Formula |

C8H6ClNO |

|---|---|

Molecular Weight |

167.59 g/mol |

IUPAC Name |

2-chloro-3-prop-2-ynoxypyridine |

InChI |

InChI=1S/C8H6ClNO/c1-2-6-11-7-4-3-5-10-8(7)9/h1,3-5H,6H2 |

InChI Key |

ZBUNNHMQENUCIS-UHFFFAOYSA-N |

Canonical SMILES |

C#CCOC1=C(N=CC=C1)Cl |

Origin of Product |

United States |

Comparison with Similar Compounds

Comparison with Structurally Similar Compounds

The following analysis compares 2-Chloro-3-(prop-2-yn-1-yloxy)pyridine with key analogues, focusing on structural features, physicochemical properties, and applications.

Table 1: Structural and Functional Group Comparison

Key Observations:

The tetrazole-substituted analogue () exhibits enhanced hydrogen-bonding capacity, making it suitable for coordination chemistry, whereas the sulfonamide derivative () is tailored for protease inhibition studies.

Physicochemical Properties :

- Melting Points : While direct data for this compound is unavailable, related chloro-pyridines with bulky substituents (e.g., dimethoxymethyl in ) show elevated melting points (268–287°C), attributed to crystalline packing via hydrogen bonds and π-π stacking .

- Solubility : The propargyl ether group likely increases lipophilicity compared to polar tetrazole or sulfonamide derivatives, suggesting better membrane permeability in drug design .

Biological Activity :

- Chloro-pyridines with electron-deficient substituents (e.g., CF₃, sulfonamide) are prevalent in antiviral and anticancer agents due to their ability to disrupt enzyme active sites .

- Propargyl ether derivatives are less common in pharmacological studies but are emerging in PROTAC (proteolysis-targeting chimera) designs for targeted protein degradation .

Featured Recommendations

| Most viewed | ||

|---|---|---|

| Most popular with customers |

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.